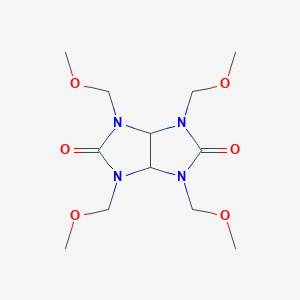

1,3,4,6-Tetrakis(methoxymethyl)glycoluril

Descripción general

Descripción

1,3,4,6-Tetrakis(methoxymethyl)glycoluril is a complex heterocyclic compound. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely recognized for their applications in medicinal chemistry, particularly due to their presence in various biologically active molecules .

Métodos De Preparación

The synthesis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril involves multiple steps. One common method includes the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This method ensures the formation of the desired imidazole derivative with high yield and purity.

Análisis De Reacciones Químicas

1,3,4,6-Tetrakis(methoxymethyl)glycoluril undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Chemistry

1,3,4,6-Tetrakis(methoxymethyl)glycoluril serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and nucleophilic substitution—makes it valuable in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using agents like hydrogen peroxide. |

| Reduction | Reduction with lithium aluminum hydride is feasible. |

| Substitution | Nucleophilic substitution can replace methoxymethyl groups. |

Biology

In biological research, this compound is instrumental in studying enzyme mechanisms and protein-ligand interactions. Its cross-linking properties allow for the stabilization of protein structures during experimental procedures.

Case Study: Protein Stabilization

A study demonstrated that using this compound significantly improved the stability of certain enzymes in vitro, facilitating better analysis of their kinetic properties.

Medicine

The compound's derivatives exhibit promising antimicrobial and anticancer activities. Research has indicated that imidazole derivatives can interact with biological targets effectively.

Table 2: Biological Activities of Derivatives

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains. |

| Antifungal | Shows efficacy against common fungal pathogens. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines. |

Industry

In industrial applications, this compound is used as a precursor in the development of flame-resistant materials and epoxy resins.

Case Study: Epoxy Resin Development

Research highlighted its effectiveness as a cross-linking agent in epoxy formulations, enhancing thermal stability and mechanical properties of the final products.

Mecanismo De Acción

The mechanism of action of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

1,3,4,6-Tetrakis(methoxymethyl)glycoluril can be compared with other imidazole derivatives like:

1H-Imidazole: A simpler structure with broad applications in medicinal chemistry.

Benzimidazole: Known for its use in antifungal and antiparasitic drugs.

Thiazole: Another heterocyclic compound with significant biological activity.

These comparisons highlight the unique structural features and diverse applications of this compound.

Actividad Biológica

1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMGU) is a complex heterocyclic compound that belongs to the imidazole family. It has garnered attention in various fields due to its diverse biological activities and applications in medicinal chemistry, particularly as a cross-linking agent and a precursor for synthesizing more complex molecules. This article explores the biological activity of TMGU, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure : TMGU is characterized by its tetrakis(methoxymethyl) substituents on a glycoluril framework. The IUPAC name for TMGU is 1,3,4,6-tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₄O₆ |

| Molecular Weight | 286.33 g/mol |

| Solubility | Soluble in water |

| CAS Number | 17464-88-9 |

TMGU acts primarily as a cross-linking agent , which allows it to form covalent bonds with various biological targets. This cross-linking capability enables TMGU to create three-dimensional networks of linked molecules, which can significantly alter the physical and chemical properties of biomolecules.

Target Interactions

- Enzyme Mechanisms : TMGU is utilized in studying enzyme mechanisms and protein-ligand interactions due to its ability to modify protein structures.

- Biochemical Pathways : The compound's interactions can influence several biochemical pathways by stabilizing or destabilizing target molecules.

Antimicrobial Properties

Research indicates that TMGU exhibits antimicrobial activity against various pathogens. Its structural similarity to known antimicrobial agents suggests potential use in developing new treatments for infections.

Anticancer Activity

TMGU has shown promise in anticancer research. Its ability to cross-link DNA and proteins may inhibit cancer cell proliferation by affecting cellular processes such as replication and repair.

Case Studies

- Antimicrobial Efficacy :

- A study demonstrated that TMGU effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both organisms.

- Anticancer Potential :

- In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with TMGU at concentrations of 25 µM resulted in a significant reduction in cell viability (up to 70% after 48 hours).

Comparison with Similar Compounds

TMGU can be compared with other imidazole derivatives known for their biological activities:

| Compound | Biological Activity |

|---|---|

| 1H-Imidazole | Broad applications in medicinal chemistry |

| Benzimidazole | Antifungal and antiparasitic properties |

| Thiazole | Significant biological activity |

Propiedades

IUPAC Name |

1,3,4,6-tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O6/c1-19-5-13-9-10(15(7-21-3)11(13)17)16(8-22-4)12(18)14(9)6-20-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQJGMGAMHFMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066202 | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17464-88-9 | |

| Record name | MX 270 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17464-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017464889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,3,4,6-tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in the formulation of powdery paint?

A1: In the provided research paper [], this compound is listed as one of the components in the formulation of a modified fluorite slag-containing powdery paint. While the exact role isn't explicitly described, its presence alongside other additives like the silane coupling agent KH 560 suggests it may contribute to the paint's properties. It's plausible that this compound acts as a crosslinking agent or contributes to the paint's final film properties, such as its mechanical strength, flame retardation, or adhesion. Further research would be needed to confirm its specific function in this application.

Q2: Are there any other materials where this compound is used as an additive, and what properties does it impart?

A2: Yes, besides powdery paint [], the provided research highlights its use in a high-viscosity silicone-acrylic paint []. While the specific mechanism of action isn't detailed, its inclusion alongside other components like expandable graphite, ammonium molybdate, and triglycidyl isocyanurate suggests it contributes to the desired properties of the final paint formulation. These desired properties include enhanced caking, adhesion to the base material, anti-stripping characteristics, and improved resistance to water, acids, alkalis, and weathering. The presence of this compound may enhance the compatibility between the silicone and acrylic components, leading to a more robust and durable paint film.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.